An In-depth Technical Guide to 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, and potential applications of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine. This molecule, identified by CAS number 379255-14-8, is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the realm of oncology and inflammatory diseases. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and process development, offering insights into its handling, characterization, and utilization in synthetic workflows.
Introduction and Significance
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is an aromatic sulfonamide that has garnered interest within the pharmaceutical industry. Its structural architecture, featuring a methoxy-substituted aniline core coupled with a piperidine-1-sulfonyl moiety, makes it a versatile building block for the development of targeted therapeutics. Notably, this compound is frequently cited as a crucial intermediate in the synthesis of kinase and bromodomain inhibitors, two classes of proteins that are pivotal in cellular signaling and gene regulation and are often dysregulated in cancer and other diseases.[1][2] The strategic placement of the methoxy and sulfonyl groups influences the molecule's electronic and conformational properties, which can be leveraged to achieve high-affinity and selective binding to biological targets.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is not extensively reported in peer-reviewed literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.
General Properties
A summary of the core physical and chemical identifiers for 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 2-Methoxy-5-(piperidine-1-sulfonyl)benzenamine | - |
| CAS Number | 379255-14-8 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₃S | [1][2] |
| Molecular Weight | 270.35 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar aromatic sulfonamides |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols; limited solubility in water. | General properties of aryl sulfonamides |
| Storage | Store at room temperature, protected from light, in an inert atmosphere. | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the piperidine ring. The aromatic protons will likely appear as a set of multiplets in the downfield region (typically 6.5-8.0 ppm). The methoxy protons should present as a sharp singlet around 3.8-4.0 ppm. The piperidine ring protons will exhibit complex multiplets in the aliphatic region (typically 1.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with those attached to the electron-donating methoxy and amino groups appearing at higher field and the carbon attached to the electron-withdrawing sulfonyl group at a lower field. The methoxy carbon will have a characteristic signal around 55-60 ppm, and the piperidine carbons will be observed in the 20-50 ppm range.
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 271.12. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the S-C(aryl) bond.[1][3][4][5][6]
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies are summarized in Table 2.[7][8][9][10][11][12]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Aniline) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| S=O Stretch (Sulfonamide) | 1320-1360 (asymmetric) and 1140-1180 (symmetric) |
| C-O Stretch (Methoxy) | 1200-1275 (asymmetric) and 1000-1075 (symmetric) |
| S-N Stretch | 900-950 |
Proposed Synthesis Pathway
A definitive, peer-reviewed synthesis protocol for 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is not currently published. However, based on established methodologies for the synthesis of aromatic sulfonamides, a plausible and efficient synthetic route can be designed. The most common approach involves the reaction of a substituted aniline with a sulfonyl chloride.
Retrosynthetic Analysis
The logical disconnection for this molecule is at the sulfonamide bond, leading back to 2-methoxyaniline and piperidine-1-sulfonyl chloride. A further disconnection of the sulfonyl chloride leads back to piperidine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This proposed two-step synthesis starts with the preparation of piperidine-1-sulfonyl chloride, followed by its reaction with 2-methoxyaniline.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq), either neat or dissolved in the same solvent, to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by carefully adding cold water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield piperidine-1-sulfonyl chloride. This intermediate can often be used in the next step without further purification.
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine (1.2 eq).
-
Addition of Sulfonyl Chloride: To this solution, add the piperidine-1-sulfonyl chloride (1.1 eq) prepared in the previous step, either neat or dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine.
Caption: Proposed two-step synthesis workflow.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is primarily dictated by the aniline and sulfonamide functional groups.
-
Aniline Moiety: The primary amine group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization followed by Sandmeyer or related reactions. This functional handle is often the site of further elaboration in multi-step syntheses.
-
Sulfonamide Moiety: The sulfonamide group is generally stable under most reaction conditions. However, the N-H proton of a primary or secondary sulfonamide can be acidic and can be deprotonated with a strong base. The S-N bond can be cleaved under harsh reductive conditions.
-
Aromatic Ring: The electron-donating methoxy and amino groups activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
Potential Applications in Drug Discovery
The primary application of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is as a key building block in the synthesis of bioactive molecules.
Kinase Inhibitors
The sulfonamide group can act as a hydrogen bond acceptor, and the aniline nitrogen can serve as a hydrogen bond donor, both of which are crucial interactions for binding to the hinge region of many protein kinases. The piperidine ring can be functionalized to occupy hydrophobic pockets within the ATP-binding site, enhancing both potency and selectivity.[13]
Bromodomain Inhibitors
Vendor literature suggests that this compound is an intermediate for bromodomain inhibitors.[1][14] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene transcription. The development of small molecule inhibitors of bromodomains is a promising therapeutic strategy for cancer and inflammatory diseases. The structural features of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine could serve as a scaffold for designing molecules that mimic the acetyl-lysine binding motif.
Analytical Methods
A validated analytical method for the quantification of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine has not been published. However, a standard approach using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection would be suitable for its analysis.
Proposed HPLC Method
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from starting materials and impurities.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (likely in the range of 254-280 nm) should provide adequate sensitivity.
-
Quantification: Quantification can be achieved by using an external standard calibration curve.
For more sensitive and selective analysis, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) would be the method of choice.[15][16][17]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is not publicly available. Therefore, it should be handled with the precautions appropriate for a novel research chemical with potential biological activity. General safety guidelines for aromatic amines and sulfonamides should be followed.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is a valuable chemical intermediate with significant potential in the field of drug discovery. Its structural features make it an attractive starting point for the synthesis of targeted therapies, particularly kinase and bromodomain inhibitors. While specific experimental data on its physicochemical properties are limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
- Li, X., et al. (2012). Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection.
- Liu, S., et al. (2013). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 24(10), 1595-603.
-
MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline. Retrieved January 7, 2026, from [Link]
- Sun, Q., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 82(17), 8951-8957.
- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Retrieved January 7, 2026, from [Link]
- Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43.
- Stoia, M., et al. (2019).
- Zacharis, C. K., & Tzanavaras, P. D. (2020).
-
ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper (II) complex (4b), cobalt (II) complex (4c) and cadmium (II) complex (4d). Retrieved January 7, 2026, from [Link]
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.
-
ResearchGate. (n.d.). Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies. Retrieved January 7, 2026, from [Link]
- Ruostesuo, P., et al. (1989). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
-
PubChem. (n.d.). o-Anisidine. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxyaniline. Retrieved January 7, 2026, from [Link]
-
LookChem. (n.d.). 2-methoxyaniline. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved January 7, 2026, from [Link]
- Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172.
-
MIT Technology Licensing Office. (n.d.). Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved January 7, 2026, from [Link]
- Murár, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 1138-1143.
-
MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
- Google Patents. (n.d.). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
-
ResearchGate. (n.d.). Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties). Retrieved January 7, 2026, from [Link]
- Al-Hussain, S. A., & El-Faky, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(10), 001-013.
- Google Patents. (n.d.). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
- Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(4), 423-428.
- Google Patents. (n.d.). GB1561023A - 2-methoxy - 5 - chloro aniline derivatives.
- Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(4), 214-226.
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline [myskinrecipes.com]
- 14. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 15. Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. SULFANILAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. fishersci.com [fishersci.com]
